Tryptamine hydrochloride

Description

Historical Context of Tryptamine (B22526) Hydrochloride Research

The study of tryptamine and its derivatives is deeply rooted in the broader exploration of indole (B1671886) alkaloids that began in the early 20th century. Tryptamine itself is a biogenic amine, naturally formed by the decarboxylation of the essential amino acid tryptophan. selleckchem.comsigmaaldrich.com Early investigations focused on its presence in biological systems and its relationship to other significant indole compounds.

Synthetic methodologies for preparing tryptamine and its salts were developed to facilitate further research. Patented processes from the mid-20th century describe methods for producing tryptamine hydrochloride from indole, often involving multiple reaction steps to build the ethylamine (B1201723) side chain and subsequent conversion to the hydrochloride salt for purification and stability. google.com For instance, a 1960 patent outlines a process where indole is reacted and the resulting product is treated with hydrochloric acid to precipitate this compound, which is then isolated. google.com The discovery that tryptamine derivatives could possess significant biological activity spurred further research into this class of compounds from the 1950s onwards. nih.govbritannica.com This historical work laid the foundation for its use as a common starting material and research tool in modern medicinal chemistry and neuropharmacology.

This compound as a Foundational Indole Alkaloid in Biological Systems

This compound is the laboratory-grade form of tryptamine, an important member of the indole alkaloids—a large class of over 4,100 naturally occurring nitrogenous compounds characterized by an indole nucleus. britannica.comwikipedia.orggoogle.com These alkaloids are biosynthesized from the amino acid tryptophan and are found across a wide range of organisms, including plants, animals, and fungi. wikipedia.orgnih.govmdpi.com

In mammals, tryptamine is produced endogenously from tryptophan and functions as a trace amine and neuromodulator. selleckchem.comwikipedia.org Its structural similarity to the key neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT) allows it to interact with serotonin receptors, among others, thereby influencing various neurological systems. chemimpex.comwikipedia.orgwikipedia.org Research has shown that tryptamine can regulate the activity of dopaminergic, serotonergic, and glutamatergic systems in the brain. wikipedia.org Furthermore, tryptamine produced by gut bacteria from dietary tryptophan can activate 5-HT₄ receptors in the gastrointestinal tract, playing a role in regulating its motility. wikipedia.org Its role as a natural biochemical provides a basis for its extensive study in neuroscience and physiology. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

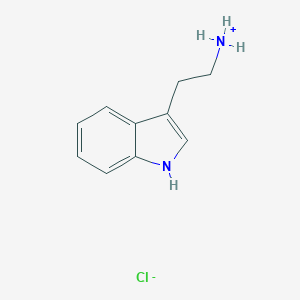

| IUPAC Name | 2-(1H-indol-3-yl)ethan-1-amine hydrochloride | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂N₂ · HCl | sigmaaldrich.com |

| Molecular Weight | 196.68 g/mol | N/A |

| Melting Point | 253-255 °C | sigmaaldrich.com |

| Appearance | Crystalline powder | sigmaaldrich.com |

| Solubility | Water: 10 mg/mL | sigmaaldrich.com |

| Functional Groups | Indole, Amine (as hydrochloride salt) | sigmaaldrich.com |

Role as a Precursor and Research Chemical in Chemical Synthesis

In the field of chemical synthesis, this compound serves as a crucial precursor and research chemical. medchemexpress.com Its indole and ethylamine moieties provide a versatile scaffold for constructing more complex molecules. nih.gov It is a fundamental building block in the total synthesis of numerous biologically active compounds and pharmaceutically important agents. nih.govsemanticscholar.org

As a research chemical, this compound is widely used in laboratories to develop novel compounds for scientific investigation. chemimpex.commedchemexpress.com Synthetic chemists utilize it as a starting material for preparing a wide array of tryptamine derivatives by modifying its structure. These modifications can include substitutions on the indole ring or the amino group. nih.govcaymanchem.com For example, it is a reactant for preparing derivatives studied as inhibitors against the hepatitis B virus, as potential antitumor agents, and as new antimalarial agents. sigmaaldrich.com The synthesis of novel tryptamine analogs for research purposes, such as Pyrrolidino this compound (PYT HCl) and 2-Methyl this compound (2-MT HCl), allows scientists to investigate structure-activity relationships and the pharmacological effects of this chemical class. nih.govbiomolther.orgnih.govbiomolther.org

Table 2: Examples of Compounds Synthesized from Tryptamine and Their Research Applications

| Synthesized Compound/Derivative Class | Research Area/Application | Source(s) |

| N,N-Dimethyltryptamine (DMT) | Neuroscience, Serotonin receptor studies | nih.govgoogle.com |

| 5-chloro-N,N-DMT | Forensic and analytical reference standard | caymanchem.com |

| Carbamoyl epipodophyllotoxins | Antitumor research | sigmaaldrich.com |

| Brassinin derivatives | Indoleamine 2,3-dioxygenase inhibitor studies | sigmaaldrich.com |

| β-carbolinium cations | Antimalarial agent development | sigmaaldrich.com |

| 1,2,3,4-Tetrahydro-β-carboline | Synthesis of carboline derivatives | orgsyn.org |

| Azelayl-tryptamine hybrids | Antitumor research (hematological and solid tumors) | nih.gov |

| Photoswitchable 5-HT2AR Ligands | Photopharmacology, 5-HT2A receptor studies | acs.org |

| Psilocin prodrugs (e.g., hemiesters) | Pharmaceutical development, 5HT2A receptor agonist studies | google.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-54-1 (Parent) | |

| Record name | Tryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059836 | |

| Record name | Tryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-94-2 | |

| Record name | Tryptamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(indol-3-yl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tryptamine Hydrochloride and Its Derivatives

Established Synthetic Pathways for Tryptamine (B22526) Hydrochloride

The synthesis of the tryptamine scaffold can be achieved through several well-established routes, primarily involving the construction or modification of the indole (B1671886) ring system or the direct manipulation of naturally occurring precursors.

Indole Derivative Reactions and Grignard Reagent Applications

Classic indole syntheses provide a powerful platform for accessing tryptamine and its derivatives. The Fischer indole synthesis is one of the most important methods for creating variably substituted indoles. researchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. researchgate.net For tryptamine synthesis, a protected form of 4-aminobutyraldehyde is typically used as the carbonyl component. uniurb.it Other notable methods include the Madelung synthesis , which involves the high-temperature, base-catalyzed cyclization of N-acyl-o-toluidines, and the Abramovitch-Shapiro tryptamine synthesis . wikipedia.organalis.com.mynih.gov The latter provides a convenient route by cyclizing a 2,3-dioxopiperidine 3-phenylhydrazone under acidic conditions to form a tetrahydro-β-carboline intermediate, which is then hydrolyzed and decarboxylated to yield tryptamine. google.comresearchgate.net

A significant strategy involves the use of Grignard reagents. The reaction of indolylmagnesium iodide, formed by treating indole with a Grignard reagent like ethylmagnesium iodide, with specific electrophiles can directly introduce the desired side chain. mdma.ch For instance, reaction with chloroacetonitrile (B46850) followed by reduction of the resulting nitrile was an early method. uniurb.it A more direct approach involves the alkylation of indolylmagnesium iodide with β-dimethylaminoethyl chloride to afford N,N-dimethyltryptamine (DMT). mdma.ch The reaction conditions, such as temperature and solvent, are critical for achieving C3-alkylation on the indole ring rather than N-alkylation. mdma.chrsc.org Anisole has been identified as a particularly effective solvent for this transformation. rsc.org

| Synthesis Name | Key Reactants | Brief Description |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone (e.g., protected 4-aminobutyraldehyde) | Acid-catalyzed cyclization to form the indole ring. researchgate.net |

| Madelung Synthesis | N-acyl-o-toluidine | High-temperature, base-catalyzed intramolecular cyclization. nih.gov |

| Abramovitch-Shapiro Synthesis | 2,3-Dioxopiperidine 3-phenylhydrazone | Cyclization, hydrolysis, and decarboxylation sequence. analis.com.mygoogle.com |

| Grignard Reagent Method | Indole, Grignard Reagent, Electrophile (e.g., β-haloethylamine) | Formation of indolylmagnesium halide followed by alkylation at the C3 position. mdma.ch |

Decarboxylation of L-Tryptophan for Tryptamine Synthesis

The decarboxylation of the readily available amino acid L-tryptophan represents one of the most direct and simplest routes to tryptamine. mit.edu This method involves heating tryptophan, which cleaves the carboxylic acid group to yield tryptamine and carbon dioxide. frontiersin.org

The reaction is typically carried out in high-boiling point solvents to achieve the necessary temperatures for decarboxylation. Solvents such as diphenyl ether and diphenylmethane (B89790) have been successfully employed. mit.eduepdf.pub The process often involves heating a suspension of L-tryptophan in the solvent, sometimes under an inert nitrogen atmosphere, until the evolution of carbon dioxide ceases. uniurb.itepdf.pub The resulting tryptamine can then be isolated, often by treatment with hydrochloric acid to precipitate tryptamine hydrochloride. uniurb.itnii.ac.jp Yields can be favorable, with one method reporting a 63% yield after recrystallization when using diphenylmethane. uniurb.it The addition of a catalytic amount of a carbonyl compound, such as pentan-3-one in tetralin, has also been shown to facilitate the reaction, providing good yields. mit.edu

In addition to chemical methods, enzymatic decarboxylation offers a biosynthetic pathway. mdpi.com The enzyme L-tryptophan decarboxylase (TDC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the direct conversion of L-tryptophan to tryptamine. frontiersin.orgclockss.org This enzymatic approach is fundamental in the biosynthesis of tryptamine-derived alkaloids in various plants and fungi. clockss.org

| Decarboxylation Method | Solvent/Catalyst | Key Features |

| High-Temperature Solvent | Diphenyl ether, Diphenylmethane, Tetralin | Involves refluxing L-tryptophan in a high-boiling solvent. uniurb.itmit.eduepdf.pub |

| Catalytic Carbonyl | Tetralin with catalytic pentan-3-one | A modified procedure using a ketone catalyst to improve efficiency. mit.edu |

| Enzymatic | L-Tryptophan Decarboxylase (TDC) | A highly specific biological conversion occurring in various organisms. mdpi.comclockss.org |

Functional Group Transformations and Derivatization Strategies

Once the tryptamine backbone is synthesized, its primary amine functionality provides a versatile handle for a wide range of transformations, allowing for the creation of a diverse library of derivatives.

Acylation Reactions for N-Acyltryptamine Formation

The primary amine of tryptamine can be readily acylated to form N-acyltryptamines, a class of compounds that includes the neurohormone melatonin (B1676174). google.com A common method involves the reaction of tryptamine with a carboxylic acid that has been activated. For example, a mixed anhydride (B1165640) method can be used, where a carboxylic acid is treated with an alkyl chloroformate (e.g., methyl chloroformate) in the presence of a base like triethylamine. nii.ac.jpclockss.org The resulting anhydride reacts with tryptamine to produce the corresponding N-acyltryptamine in high yields. nii.ac.jpclockss.org Another approach utilizes coupling reagents such as propylphosphonic anhydride (T3P), which facilitates the amide bond formation between tryptamine and a carboxylic acid under mild, room temperature conditions. frontiersin.org

| Acylation Reagent | Reaction Conditions | Product Class |

| Methyl Chloroformate / Carboxylic Acid | Triethylamine, Chloroform | N-acyltryptamines nii.ac.jpclockss.org |

| Propylphosphonic Anhydride (T3P) / Carboxylic Acid | Triethylamine, Ethyl Acetate (B1210297), Room Temperature | N-acyltryptamines frontiersin.org |

Alkylation of Amine Functionalities for N-Alkyl Derivatives

N-alkylation of the tryptamine side chain is a key strategy for producing a variety of pharmacologically relevant compounds. Direct alkylation can be challenging, and thus, multi-step procedures are often employed. One general method involves the preparation of carbamates, for instance, by reacting tryptamine with methyl chloroformate, followed by reduction with a strong reducing agent like lithium aluminium hydride (LiAlH₄) to yield the N-methylated product. cdnsciencepub.com

More recently, catalytic methods have been developed that offer cleaner and more efficient routes. An iridium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" strategy allows for the N-alkylation of tryptamine using alcohols as the alkylating agents. researchgate.net This process avoids the need for pre-activating the alcohol or using harsh alkylating agents. Similarly, direct reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA) provides a one-pot synthesis of tryptamine derivatives. researchgate.net

Methylation Pathways to N,N-Dimethyltryptamine and Related Analogues

The synthesis of N,N-dimethyltryptamine (DMT) and other methylated analogues is of significant interest. The Eschweiler-Clarke reaction is a classical method for the methylation of primary and secondary amines. However, its application to tryptamine using formic acid can be complicated by the competing Pictet-Spengler reaction, which leads to the formation of a tetrahydro-β-carboline ring due to the acidic conditions. mdma.chsciencemadness.org Modifications to the Eschweiler-Clarke conditions, such as using formaldehyde (B43269) and a different reducing agent like sodium borohydride (B1222165) under strict temperature control, can favor N-methylation. sciencemadness.org A one-pot synthesis of N-methyltryptolines from tryptamines has been achieved using carbon dioxide as a C1 source in a process that involves an in-situ Eschweiler-Clarke reaction. rsc.org

In biological systems, the methylation of tryptamine is catalyzed by the enzyme Indole(ethyl)amine N-methyltransferase (INMT). wikipedia.orgplos.org This enzyme uses S-adenosyl-L-methionine (SAM) as a methyl donor to perform a two-step methylation, first forming N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT). researchgate.netmdpi.com

| Methylation Method | Reagents | Key Considerations |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Prone to side reactions (Pictet-Spengler cyclization) with tryptamine. mdma.chsciencemadness.org |

| Modified Reductive Amination | Formaldehyde, Sodium Borohydride | Requires careful control of reaction conditions to achieve N,N-dimethylation. sciencemadness.org |

| Enzymatic Methylation | Indole(ethyl)amine N-methyltransferase (INMT), S-adenosyl-L-methionine (SAM) | Biosynthetic route to NMT and DMT. researchgate.netmdpi.com |

Novel Synthetic Approaches for Tryptamine Analogues

The development of new synthetic methodologies for tryptamine analogues is driven by the need for more efficient, versatile, and scalable routes to these valuable compounds. Modern approaches often focus on improving reaction economy through one-pot procedures and expanding the diversity of accessible derivatives through novel functionalization strategies.

One-Pot Reductive Alkylation of Indoles

A significant advancement in tryptamine synthesis is the development of a direct, one-pot reductive alkylation of indoles. acs.orgnih.gov This method represents a highly efficient pathway for the C-3 alkylation of the indole nucleus with a nitrogen-containing side chain, directly forming the tryptamine backbone. acs.org

The reaction involves treating an indole with an N-protected aminoethyl acetal (B89532) in the presence of triethylsilane (TES) as a reductant and trifluoroacetic acid (TFA) as an acid promoter. acs.orgresearchgate.net This approach is notable for its operational simplicity, use of safe and inexpensive reagents, and mild reaction conditions, which allow for the tolerance of various functional groups on the indole ring. acs.orgnih.govresearchgate.net The versatility of this method has been demonstrated through its successful application to the gram-scale synthesis of compounds like melatonin and the melatonin receptor antagonist, luzindole. acs.orgresearchgate.net

The general mechanism involves the acid-catalyzed generation of an electrophilic species from the N-protected aminoethyl acetal, which then undergoes a Friedel-Crafts-type reaction at the electron-rich C-3 position of the indole. The resulting intermediate is then reduced in situ by triethylsilane to yield the N-protected tryptamine derivative. acs.org This convergent strategy circumvents the need for pre-functionalized indoles or multi-step procedures that are common in classical tryptamine syntheses. researchgate.net

The scope of the reaction is broad, accommodating various substituents on the indole ring and different N-protecting groups on the aminoethyl acetal. acs.org This flexibility allows for the rapid assembly of a library of tryptamine derivatives. acs.orgnih.gov

| Indole Substrate | N-Protected Acetal | Product (N-Protected Tryptamine) | Yield (%) |

|---|---|---|---|

| Indole | N-Acetylaminoacetaldehyde dimethyl acetal | N-Acetyltryptamine | 85% |

| 2-Methylindole | N-Acetylaminoacetaldehyde dimethyl acetal | N-Acetyl-2-methyltryptamine | 92% |

| 5-Methoxyindole | N-Acetylaminoacetaldehyde dimethyl acetal | N-Acetyl-5-methoxytryptamine (Melatonin precursor) | 80% |

| N-Benzyl-5-methoxyindole | N-Acetylaminoacetaldehyde dimethyl acetal | N-Benzyl-N-acetyl-5-methoxytryptamine | 75% |

| Indole | N-Boc-aminoacetaldehyde dimethyl acetal | N-Boc-tryptamine | 82% |

| Indole | N-Cbz-aminoacetaldehyde dimethyl acetal | N-Cbz-tryptamine | 78% |

Synthesis of Pyrrolidino, Piperidino, Dibutyl, and Methylated Tryptamine Hydrochlorides

The synthesis of N,N-disubstituted tryptamine analogues, including those with cyclic or alkyl substituents on the terminal nitrogen, often employs reductive amination or reduction of amide intermediates. nih.govresearchgate.netharvard.edu These methods provide reliable access to a wide range of derivatives, which are typically isolated as hydrochloride salts to improve their stability and handling. nih.govnih.gov

A common and effective strategy for preparing N,N-dialkyltryptamines involves a two-step sequence starting from indole-3-glyoxylyl chloride. nih.gov In the first step, this reactive intermediate is treated with a secondary amine, such as pyrrolidine, piperidine, or N,N-dibutylamine, to form the corresponding indole-3-(N,N-dialkyl)glyoxylamide. nih.gov These stable amide intermediates are then subjected to reduction, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to convert the glyoxylamide moiety into the ethylamine (B1201723) side chain. nih.govnih.gov The resulting N,N-disubstituted tryptamine free base is then treated with hydrochloric acid to precipitate the final hydrochloride salt. nih.gov This method has been successfully used to synthesize novel analogues like Pyrrolidino this compound (PYT HCl) and Piperidino this compound (PIT HCl). nih.govbiomolther.org

The synthesis of methylated tryptamines can be achieved through several routes. For methylation on the indole ring, such as in 2-Methyl this compound (2-MT HCl), a synthetic route can begin with the appropriately substituted indole, for example, 2-methylindole. nih.govbiomolther.org This starting material can be condensed with nitromethane, and the resulting nitroalkene intermediate is subsequently reduced with LiAlH₄ to yield the primary amine, which is then converted to its hydrochloride salt. nih.govbiomolther.org

For N-methylation, direct reductive amination of tryptamine with formaldehyde is a common method for producing N,N-dimethyltryptamine (DMT). nih.gov A more selective method for producing either N-mono- or N,N-dimethylated tryptamines involves the formation of a carbamate (B1207046) intermediate. cdnsciencepub.com Tryptamine is first reacted with methyl chloroformate to form a carbamate, which is then reduced with lithium aluminum hydride to yield the N-methylated product. cdnsciencepub.com

| Compound Name | Abbreviation | Key Reagents for Synthesis | Final Form |

|---|---|---|---|

| Pyrrolidino this compound | PYT HCl | Indole-3-glyoxylyl chloride, Pyrrolidine, LiAlH₄, HCl | Hydrochloride Salt |

| Piperidino this compound | PIT HCl | Indole-3-glyoxylyl chloride, Piperidine, LiAlH₄, HCl | Hydrochloride Salt |

| N,N-dibutyl this compound | DBT HCl | Indole-3-glyoxylyl chloride, N,N-Dibutylamine, LiAlH₄, HCl | Hydrochloride Salt |

| 2-Methyl this compound | 2-MT HCl | 2-Methylindole, Nitromethane, LiAlH₄, HCl | Hydrochloride Salt |

Neuropharmacological Investigations and Receptor Interaction Profiles of Tryptamine Hydrochloride

Serotonin (B10506) Receptor (5-HTR) Agonism and Modulation

Tryptamine (B22526) hydrochloride is recognized as a serotonin receptor agonist, although its effects can be limited by rapid metabolism by monoamine oxidases. wikipedia.org Its interaction with various 5-HT receptor subtypes is a cornerstone of its neuropharmacological profile.

Research has revealed a differentiated binding profile of tryptamine across serotonin receptor subtypes. Notably, tryptamine displays high affinity and acts as a full agonist at the 5-HT2A receptor. wikipedia.org In contrast, it has been found to be inactive at the 5-HT1A receptor. wikipedia.org While specific binding affinity values (Ki) for tryptamine at all the listed receptors are not consistently reported across all studies, functional activity data, such as the half-maximal effective concentration (EC50), highlights its potent effect at the 5-HT2A receptor. wikipedia.org

Studies on various tryptamine derivatives show a wide range of affinities for 5-HT receptors, indicating that structural modifications significantly influence receptor interaction. researchgate.netbiomolther.orgacs.org For instance, some tryptamine analogs exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.netnih.gov In the human gut, tryptamine, produced by the conversion of dietary tryptophan by bacteria, activates 5-HT4 receptors, which in turn regulates gastrointestinal motility. wikipedia.orgebi.ac.uk

Interactive Table: Functional Activity of Tryptamine at Serotonin Receptors

| Receptor | Agonist Activity | EC50 (nM) | Emax (%) | Notes |

| 5-HT2A | Full Agonist | 7.36 ± 0.56 | 104 ± 4 | Potent activation of the primary signaling pathway. wikipedia.org |

| 5-HT2A (β-arrestin pathway) | 3,485 ± 234 | 108 ± 16 | Much lower potency in stimulating the β-arrestin pathway. wikipedia.org | |

| 5-HT1A | Inactive | - | - | Tryptamine was found to be inactive at this receptor. wikipedia.org |

| 5-HT4 | Agonist | - | - | Activates receptors in the gut to regulate motility. wikipedia.orgebi.ac.uk |

Tryptamine's activation of 5-HT2A receptors initiates intracellular signaling cascades. Upon binding, it can activate phospholipase C (PLC) and phospholipase A2 (PLA2) pathways. cardiff.ac.uk The activation of 5-HT4 receptors by tryptamine leads to a conformational change, allowing the Gs alpha subunit to activate adenylyl cyclase, which then converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This increase in cAMP influences ion channel activity. wikipedia.org

Furthermore, tryptamine acts as a monoaminergic activity enhancer, potentiating the release of serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org This action is thought to be mediated, at least in part, by its agonism at TAAR1. wikipedia.org The interplay between direct receptor agonism and the enhancement of neurotransmitter release contributes to the complexity of its effects on the serotonergic system.

Binding Affinities and Functional Activity at 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT4 Receptors

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Mechanisms

Tryptamine is a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating monoaminergic systems. wikipedia.orgnih.govacs.org Its potency at TAAR1 varies across species; it is a potent full agonist in rats but a very weak partial agonist in humans. wikipedia.org TAAR1 is expressed in key brain regions associated with dopamine and serotonin systems, such as the ventral tegmental area (VTA) and the dorsal raphe nuclei (DRN). wikipedia.org

Activation of TAAR1 by agonists like tryptamine can lead to a decrease in the basal firing rates of neurons and a reduction in the sensitivity of other receptors to neurotransmitters. patsnap.com This modulation of neuronal activity underlies the interest in TAAR1 as a therapeutic target for various neuropsychiatric conditions. wikipedia.orgnih.gov

Modulation of Monoaminergic and Glutamatergic Systems

Tryptamine's influence extends beyond the serotonergic system, with significant interactions observed with both the dopaminergic and glutamatergic systems. wikipedia.orgebi.ac.uk

Tryptamine has been shown to act as a releasing agent for dopamine, although with less potency than for serotonin. wikipedia.org Specifically, it functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC50 values of 32.6 nM for serotonin, 164 nM for dopamine, and 716 nM for norepinephrine release. wikipedia.org The interaction with the dopaminergic system is also indirectly influenced by its activity at TAAR1, which is expressed in dopamine-rich brain regions. wikipedia.org Chronic use of certain drugs that affect the dopaminergic system can alter the behavioral responses to tryptamine-related compounds. nih.gov

Dopaminergic System Interactions

Monoamine Releasing Agent (MRA) and Monoaminergic Activity Enhancer (MAE) Properties

Tryptamine hydrochloride's parent compound, tryptamine, exhibits a dual mechanism of action that influences monoaminergic systems. It functions as both a monoamine releasing agent (MRA) and a monoaminergic activity enhancer (MAE). wikipedia.orgwikipedia.orgwikipedia.org As an MRA, tryptamine induces the release of monoamine neurotransmitters from presynaptic neurons into the synapse, which increases their extracellular concentration. wikipedia.org This action is achieved by reversing the flow direction of monoamine transporters (MATs). wikipedia.org

Distinct from its MRA properties, tryptamine also acts as an MAE. wikipedia.org This mechanism does not cause the release of neurotransmitters from synaptic vesicles on its own. Instead, it potentiates the amount of neurotransmitter released in response to a neuron's natural firing or action potential. wikipedia.org The MAE effects of tryptamine may be mediated through its agonism at the trace amine-associated receptor 1 (TAAR1). wikipedia.org While tryptamine is a potent TAAR1 full agonist in rats, it is considered a very weak partial agonist in humans. wikipedia.org Some tryptamine derivatives, such as alpha-methyltryptamine (B1671934) (αMT) and alpha-ethyltryptamine (αET), are also recognized as serotonin-norepinephrine-dopamine releasing agents (SNDRAs). wikipedia.org

Serotonin, Dopamine, and Norepinephrine Release Mechanisms

Tryptamine has been identified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), acting on all three major monoamines, albeit with different potencies. wikipedia.org Research using rat brain synaptosomes has quantified its efficacy in releasing these neurotransmitters. Tryptamine is most potent as a releaser of serotonin, followed by dopamine, and then norepinephrine. wikipedia.org This indicates a preferential, though not exclusive, action on the serotonergic system.

The mechanism for this release involves tryptamine interacting with and reversing the direction of the respective monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). wikipedia.org By binding to these transporters, tryptamine facilitates the efflux of neurotransmitters from the presynaptic neuron's cytoplasm into the synaptic cleft. wikipedia.org

In its capacity as a monoaminergic activity enhancer (MAE), tryptamine has been shown in vitro to increase the action potential-mediated release of these neurotransmitters. At a concentration of 1.3 μM, it produced a 3.6-fold increase in serotonin release. wikipedia.org At a higher concentration of 13 μM, it enhanced norepinephrine and dopamine release by 1.9-fold and 1.3-fold, respectively. wikipedia.org

| Neurotransmitter | Release Potency (EC₅₀ in nM) |

|---|---|

| Serotonin | 32.6 |

| Dopamine | 164 |

| Norepinephrine | 716 |

Data derived from studies on rat brain synaptosomes. wikipedia.org The lower the EC₅₀ value, the more potent the drug is at releasing the neurotransmitter.

Functional Neuroimaging Studies in the Context of Tryptamine-Based Compounds

Functional neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), have been instrumental in understanding the in-vivo effects of tryptamine-based compounds on the human brain. nih.govajnr.org These studies typically use related psychedelic compounds like psilocybin, N,N-dimethyltryptamine (DMT), and lysergic acid diethylamide (LSD) to investigate changes in brain activity, connectivity, and receptor interactions. nih.govajnr.orgexamine.com The insights from these compounds are considered relevant due to their shared core tryptamine structure and primary mechanism of action through serotonin receptors. nih.govexamine.com

Brain Activation Patterns and Connectivity Analyses

Functional magnetic resonance imaging (fMRI) studies have revealed that tryptamine-based psychedelics induce significant changes in brain activation and connectivity. ajnr.orgexamine.com A meta-analysis of several studies on compounds like psilocybin and LSD identified consistent patterns of altered brain activity. examine.com Key findings indicate that these substances affect an extended network of brain regions, including frontal decision-making areas and visuo-temporal areas. researchgate.net

Specifically, changed activation patterns and connectivity are often observed in regions with a high density of 5-HT2A receptors. nih.govfrontiersin.org These include the posterior cingulate cortex (PCC), medial prefrontal cortex (mPFC), and areas involved in visual processing and theory of mind, such as the supramarginal gyrus. nih.govfrontiersin.orgfrontiersin.org Studies have noted a robust neuromodulatory effect in the right amygdala and changes in connectivity within the default mode network (DMN), frontoparietal network, and salience network. ajnr.orgresearchgate.netresearchgate.net For instance, DMT administration has been shown to decrease segregation between these major networks while increasing global functional connectivity. ajnr.org

| Brain Region/Network | Observed Effect with Tryptamine-Based Compounds |

|---|---|

| Posterior Cingulate Cortex (PCC) | Altered activation and connectivity. researchgate.net |

| Medial Prefrontal Cortex (mPFC) | Altered activation and connectivity. nih.govfrontiersin.org |

| Amygdala | Robust neuromodulatory effect, particularly in the right hemisphere. nih.govresearchgate.netfrontiersin.org |

| Default Mode Network (DMN) | Decreased between-network segregation. ajnr.org |

| Visual Cortex (e.g., BA19, Fusiform Gyrus) | Changed activation patterns matching high 5-HT2A receptor density. nih.govexamine.comfrontiersin.org |

| Fronto-parietal and Salience Networks | Decreased between-network segregation, increased global connectivity. ajnr.org |

Receptor Occupancy and Density Studies using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a molecular imaging technique that allows for the direct measurement of receptor occupancy and density in the brain. ajnr.orgfrontiersin.org Studies using PET with tryptamine-based compounds have primarily focused on their interaction with serotonin 5-HT2A receptors, which are believed to be central to their effects. nih.govexamine.com

Pioneering PET studies with psilocybin, the prodrug of the tryptamine psilocin, have demonstrated significant occupancy of 5-HT2A receptors in the human brain. frontiersin.org Using specific radioligands like [¹⁸F]altanserin and [¹¹C]CIMBI-36, researchers have been able to quantify this interaction. frontiersin.org One study reported 5-HT2A receptor occupancy as high as 70% after psilocybin administration. frontiersin.org These studies show a decrease in the binding potential of the radioligand in various brain regions, particularly cortical areas, which indicates that the psychedelic compound is occupying the receptors. examine.comfrontiersin.org

While much of the focus has been on the 5-HT2A receptor, some evidence suggests that the effects of these compounds are not exclusive to this receptor subtype. examine.com For example, psilocybin has also been shown to decrease the binding potential in the caudate nucleus and putamen, suggesting an interaction with dopamine D2 receptors as well. examine.com However, PET studies on the receptor occupancy of many tryptamine psychedelics are still relatively scarce, which limits the possibility of a comprehensive meta-analytic approach for all compounds in this class. nih.govfrontiersin.orgresearchgate.net

Metabolism and Biosynthesis of Tryptamine and Its Endogenous Derivatives

Endogenous Biosynthesis Pathways

The primary pathway for the formation of tryptamine (B22526) in mammals is through the decarboxylation of L-tryptophan. nih.gov This process is catalyzed by a specific enzyme and is a crucial first step in the synthesis of not only tryptamine but also its methylated derivatives.

The conversion of L-tryptophan to tryptamine is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC). mdpi.comfrontiersin.org This enzyme removes the carboxyl group from tryptophan, yielding tryptamine. wikipedia.orgmdma.chwikipedia.org AADC is found in various tissues, including the liver, kidneys, spleen, and brain. mdpi.com In addition to mammalian synthesis, certain bacteria in the human gut, such as Ruminococcus gnavus and Clostridium sporogenes, also possess tryptophan decarboxylase and can convert dietary tryptophan into tryptamine. wikipedia.orguniprot.org

Table 1: Key Enzyme in Tryptamine Biosynthesis

| Enzyme | Substrate | Product |

|---|

Once tryptamine is formed, it can undergo further modification through methylation, a process catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT). researchgate.netwikigenes.org INMT transfers methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the amino group of tryptamine. mdpi.comresearchgate.net This enzymatic action can result in the formation of N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT) through a second methylation step. mdpi.comfrontiersin.orgresearchgate.net While INMT is recognized for its role in this pathway, some research suggests that other, yet unknown, enzymes might also contribute to the endogenous production of N-methylated tryptamines. mdpi.com INMT is found in various tissues, including the lungs, and its activity is crucial for the biosynthesis of these endogenous tryptamine derivatives. researchgate.netfrontiersin.orgnih.gov

Decarboxylation of Tryptophan

Enzymatic Catabolism by Monoamine Oxidases (MAO-A and MAO-B)

Tryptamine is primarily broken down by monoamine oxidases (MAO), specifically MAO-A and MAO-B. wikipedia.orgnih.govwikidoc.org These enzymes are vital for inactivating monoamine neurotransmitters and are found on the outer membrane of mitochondria in most cell types. wikidoc.org Both MAO-A and MAO-B can metabolize tryptamine, though their relative contributions can vary depending on the tissue. nih.govwikidoc.org For instance, in the human liver, MAO-A is responsible for about 75% of tryptamine metabolism, while in the cerebral cortex, it accounts for approximately 50%. nih.gov The inhibition of MAO can lead to a significant increase in brain tryptamine levels. wikipedia.org

The oxidative deamination of tryptamine by MAO results in the formation of indole-3-acetaldehyde (IAL). nih.govwikipedia.org This intermediate is then further metabolized. nih.gov One of the primary pathways for the further conversion of indole-3-acetaldehyde is its oxidation to indole-3-acetic acid (IAA), a reaction that can be catalyzed by aldehyde oxidase. frontiersin.orgoup.comnih.gov IAA is a common and abundant metabolite of tryptamine. frontiersin.org In some microorganisms, the conversion of indole-3-acetaldehyde to IAA is carried out by aldehyde dehydrogenase. nih.gov

Table 2: Key Enzymes in Tryptamine Catabolism

| Enzyme | Substrate | Product(s) |

|---|---|---|

| Monoamine Oxidase (MAO-A & MAO-B) | Tryptamine | Indole-3-acetaldehyde |

Phase II Metabolic Transformations

Following the initial (Phase I) metabolic reactions like oxidation, tryptamine and its metabolites can undergo Phase II transformations, also known as conjugation reactions. minia.edu.egnih.gov These reactions involve the addition of endogenous molecules to increase the water solubility of the compounds, facilitating their excretion from the body. minia.edu.egnih.gov

Glucuronidation and sulfation are major Phase II metabolic pathways for tryptamines. researchgate.netresearchgate.netjefferson.edudntb.gov.uauni-saarland.de These processes involve the enzymatic addition of glucuronic acid or a sulfate (B86663) group, respectively, to the tryptamine molecule or its Phase I metabolites. researchgate.netresearchgate.netresearchgate.net For instance, hydroxylated metabolites of tryptamines are common substrates for glucuronidation and sulfation. researchgate.netjefferson.edu The resulting glucuronide and sulfate conjugates are more polar and are readily excreted in the urine. researchgate.netfrontiersin.org Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation. researchgate.netfrontiersin.org

Hydroxylation and O-Dealkylation Processes

The metabolism of tryptamine and its endogenous derivatives involves several key enzymatic processes, including hydroxylation and O-dealkylation. These reactions are crucial for the biosynthesis of neuroactive compounds and for the detoxification and processing of various tryptamine-related molecules.

Hydroxylation is a fundamental reaction in the metabolism of tryptamine, most notably in the formation of serotonin (B10506) (5-hydroxytryptamine). In plants and some microorganisms, tryptamine is directly converted to serotonin through the action of tryptamine 5-hydroxylase (T5H). researchgate.netcsic.es This process introduces a hydroxyl group at the 5-position of the indole (B1671886) ring. This is a different route than that observed in animals, where serotonin is synthesized from tryptophan via the intermediate 5-hydroxytryptophan. oup.comencyclopedia.pub The hydroxylation of tryptamine is a critical step that links primary and secondary metabolism, leading to the production of important bioactive molecules. oup.com In addition to the well-established 5-hydroxylation, other hydroxylation reactions can occur. For instance, studies on the metabolism of tryptamine derivatives have shown that hydroxylation can be mediated by cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4. researchgate.netnih.gov

O-dealkylation, particularly O-demethylation, is another significant metabolic pathway for tryptamine derivatives, especially those with a methoxy (B1213986) group on the indole ring, such as 5-methoxytryptamine (B125070). This process involves the removal of an alkyl group from an ether, converting a methoxy derivative back into a hydroxylated compound. For example, CYP2D6-mediated O-demethylation of 5-methoxytryptamine can produce serotonin. mdpi.com Studies on synthetic tryptamine derivatives have identified O-demethylation as a major metabolic reaction, often occurring alongside hydroxylation and N-dealkylation. researchgate.netnih.gov The enzymes CYP2C19 and CYP2D6 have been specifically implicated in the O-demethylation of these compounds. researchgate.net

| Metabolic Process | Substrate Example | Key Enzyme(s) | Product Example |

| Hydroxylation | Tryptamine | Tryptamine-5-hydroxylase (T5H) | Serotonin (5-hydroxytryptamine) |

| O-Dealkylation | 5-Methoxytryptamine | CYP2D6, CYP2C19 | Serotonin (5-hydroxytryptamine) |

Role of Tryptamine in Plant Hormone Biosynthesis (Indole-3-Acetic Acid Pathway)

Tryptamine serves as a key precursor in one of the established biosynthetic pathways for indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. oup.commdpi.com This pathway, known as the tryptamine (TAM) pathway, is one of several routes plants can use to synthesize IAA from the amino acid tryptophan. mdpi.comnih.govnih.gov

The tryptamine pathway begins with the decarboxylation of tryptophan to form tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.netoup.com Once formed, tryptamine is further metabolized to produce IAA. The generally proposed sequence involves the conversion of tryptamine to indole-3-acetaldehyde (IAAld) by an amine oxidase. nih.gov Subsequently, IAAld is oxidized to form the final product, indole-3-acetic acid, by an aldehyde dehydrogenase. nih.gov

The existence and significance of the tryptamine pathway have been investigated in various plant species. For example, research in pea (Pisum sativum) has provided evidence for the operation of this pathway by detecting endogenous tryptamine and other key intermediates. nih.govoup.comnih.gov While the tryptamine pathway is recognized, it is important to note that plants often possess multiple, sometimes interconnected, pathways for IAA biosynthesis, including the indole-3-pyruvic acid (IPyA) and indole-3-acetaldoxime (IAOx) pathways. mdpi.comnih.gov The relative contribution of each pathway can vary depending on the plant species, tissue, and developmental stage. Overexpression of tryptophan decarboxylase in some plants has led to high levels of tryptamine accumulation without a corresponding increase in IAA levels, suggesting that the flux through the pathway can be regulated or that excess tryptamine may be shunted into side branches. oup.com

Intermediates and Side-Branch Products in Plant Metabolism

The tryptamine pathway for IAA biosynthesis involves several key intermediates and can also lead to the formation of various side-branch products. The central intermediate in this pathway is indole-3-acetaldehyde (IAAld). nih.govnih.govoup.com

A significant debate in the scientific community revolves around the intermediate step between tryptamine and IAAld. One proposed intermediate is N-hydroxytryptamine. oup.comnih.gov According to this hypothesis, the YUCCA family of enzymes, which are flavin monooxygenases, catalyze the conversion of tryptamine to N-hydroxytryptamine. oup.comnih.gov However, the direct detection of endogenous N-hydroxytryptamine in plants has proven difficult, and there are inconsistencies in the analytical data supporting its formation in vitro, leading some researchers to question its role as a definitive intermediate in all species. oup.comoup.comresearchgate.net An alternative pathway suggests the direct conversion of tryptamine to IAAld. nih.gov

Metabolic studies in plants like pea have identified several compounds that can be considered side-branch products of the tryptamine pathway. When tryptamine is present, it is not exclusively channeled towards IAA. For instance, indole-3-ethanol has been identified as a side-branch product formed from the reduction of the intermediate IAAld. nih.govoup.com Another observed metabolite is N-acetyltryptamine, which is formed through the N-acetylation of tryptamine. researchgate.net The formation of these side products indicates that plant metabolism can divert intermediates away from the main IAA biosynthesis route, potentially for other physiological functions or as a regulatory mechanism. oup.com The conversion of tryptamine can also lead to the formation of a variety of specialized indole alkaloids, which represents a major metabolic fork from the IAA pathway. researchgate.netoup.commdpi.com

| Compound Name | Role in Pathway |

| Tryptophan | Initial Precursor |

| Tryptamine | Primary Intermediate |

| Indole-3-acetaldehyde (IAAld) | Key Intermediate |

| N-hydroxytryptamine | Putative Intermediate |

| Indole-3-acetic acid (IAA) | Final Product |

| Indole-3-ethanol | Side-Branch Product |

| N-acetyltryptamine | Side-Branch Product |

| Strictosidine | Precursor to Terpenoid Indole Alkaloids (Side-Branch) |

Advanced Analytical Chemistry for Tryptamine Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable in the structural elucidation and characterization of tryptamine (B22526) hydrochloride. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of tryptamine hydrochloride in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in a solvent like DMSO-d₆, characteristic peaks can be observed. nih.gov For instance, the protons on the ethylamine (B1201723) side chain and the indole (B1671886) ring will have specific chemical shifts. The aromatic protons of the indole ring typically appear in the downfield region (around 6.9-7.6 ppm), while the methylene (B1212753) (-CH₂-) protons of the ethylamine group are found further upfield (around 2.7-3.2 ppm). nih.govhmdb.ca The proton on the indole nitrogen often appears as a broad singlet at a higher chemical shift (around 10.8-10.9 ppm). nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a separate signal. In DMSO-d₆, the aromatic carbons of the indole ring typically resonate in the range of 111-136 ppm. nih.govic.ac.uk The C3 carbon, to which the ethylamine side chain is attached, and the carbons of the ethylamine group (Cα and Cβ) also show characteristic chemical shifts. ic.ac.ukchemicalbook.com

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous assignment of all proton and carbon signals. ic.ac.uk HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. ic.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH (Indole) | ~10.86 | - |

| H-2 | ~7.13 | ~122.5 |

| H-4 | ~7.34 | ~118.3 |

| H-5 | ~6.97 | ~120.7 |

| H-6 | ~7.06 | ~118.0 |

| H-7 | ~7.53 | ~111.3 |

-CH₂- (α) | ~2.83 | ~42.7 | | -CH₂- (β) | ~2.77 | ~29.5 | | C-2 | - | ~122.5 | | C-3 | - | ~112.6 | | C-3a | - | ~127.4 | | C-4 | - | ~118.3 | | C-5 | - | ~120.7 | | C-6 | - | ~118.0 | | C-7 | - | ~111.3 | | C-7a | - | ~136.3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from multiple sources. nih.govic.ac.ukguidechem.com

Infrared Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR methods are commonly used. nih.govresearchgate.netmt.com

FTIR: In a typical FTIR spectrum of this compound, characteristic absorption bands corresponding to various vibrational modes can be observed. The N-H stretching vibration of the indole ring and the amino group of the hydrochloride salt appear in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching vibrations give rise to bands in the fingerprint region (below 1600 cm⁻¹). chemicalbook.com

ATR-IR: ATR-IR is a convenient sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. mt.com It is particularly useful for obtaining high-quality spectra of powdered samples like this compound. nih.govekb.eg The resulting spectra are generally comparable to those obtained by traditional transmission FTIR. spectroscopyonline.com

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net FT-Raman spectroscopy, which uses a near-infrared laser, is particularly advantageous for colored or fluorescent samples. thermofisher.com The Raman spectrum of this compound will show characteristic peaks corresponding to the vibrations of the indole ring and the ethylamine side chain. Aromatic ring stretching vibrations are typically strong in Raman spectra. The technique is also useful for identifying the presence of specific salt forms. researchgate.net

Mass Spectrometry (MS, LC-MS/MS, HRMS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. creative-proteomics.com

MS: In a typical mass spectrum of tryptamine, the molecular ion peak (M⁺) corresponding to the free base (C₁₀H₁₂N₂) would be observed at m/z 160.22. sigmaaldrich.comsigmaaldrich.com The fragmentation pattern can provide further structural information.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This technique is ideal for the trace-level detection and quantification of this compound in complex matrices. creative-proteomics.commdpi.com It allows for the simultaneous analysis of tryptamine and its metabolites. creative-proteomics.com

HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. creative-proteomics.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Absorption Spectrometry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nanoqam.ca this compound, due to the presence of the indole chromophore, exhibits characteristic absorption maxima in the ultraviolet region. nanoqam.ca The UV spectrum of tryptamine typically shows absorption maxima around 196 nm, 220 nm, and 280 nm. sielc.com These absorption bands are due to π → π* transitions within the indole ring. The position and intensity of these bands can be influenced by the solvent and pH. researchgate.net UV-Vis detection is often used in conjunction with HPLC for quantitative analysis. ut.eeacs.org

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of tryptamine and related compounds. nih.gov Reversed-phase HPLC, using a C18 column, is a common approach. free.fr The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often achieved using a UV detector set at one of the absorption maxima of tryptamine (e.g., 280 nm) or a mass spectrometer. mdpi.comsielc.comut.ee

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of tryptamine, often after derivatization to increase its volatility and thermal stability. researchgate.net Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. researchgate.net GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of tryptamine in various samples. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used to isolate and concentrate tryptamine from complex matrices prior to chromatographic analysis. nih.gov Various sorbents can be used, including cation-exchange and reversed-phase materials, to selectively retain and then elute the target analyte. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility and wide applicability. Researchers have developed various HPLC methods to achieve efficient separation and quantification.

Reversed-phase (RP) HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For tryptamine, which is a polar compound, retaining it on standard C18 columns can be challenging. mtc-usa.com To overcome this, specific columns and mobile phase additives are used. For instance, a Cogent Diamond Hydride™ column can be used in a mode known as Aqueous Normal Phase (ANP), which provides good retention and peak shape for polar compounds. mtc-usa.com Another specialized reverse-phase column, Newcrom R1, which has low silanol (B1196071) activity, has also been successfully used. sielc.com

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comjapsonline.com The pH of the aqueous component is often acidic, which is achieved by adding acids like formic acid, phosphoric acid, or trifluoroacetic acid (TFA). mtc-usa.comsielc.com These additives also serve to improve peak shape and enhance ionization for subsequent detection by mass spectrometry (MS). mtc-usa.com For example, a mobile phase of acetonitrile, water, and phosphoric acid is effective for UV detection, while substituting phosphoric acid with formic acid makes the method compatible with MS. sielc.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient, though gradient elution may be used for more complex samples. mtc-usa.comresearchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths set around 220 nm or 280 nm, corresponding to the absorbance maxima of the indole ring in tryptamine. mtc-usa.comjapsonline.comgoogle.com Fluorometric detection offers higher sensitivity and selectivity, exploiting the natural fluorescence of the indoleamine structure. researchgate.net

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Cogent Diamond Hydride™, 4µm, 100Å mtc-usa.com | LiChrospher® 100 RP-18e, 5µm japsonline.com | C18 (4.6x250mm, 5µm) google.com | µBondapak C18, 10µm researchgate.net |

| Mobile Phase | 85% Acetonitrile / 0.1% Formic Acid / 0.001% TFA; 15% DI Water / 0.1% Formic Acid / 0.001% TFA mtc-usa.com | 0.1% Triethylammonium acetate (B1210297) (pH 2.5) : Methanol : Acetonitrile (70:10:20) japsonline.com | Methanol : Acetonitrile : 0.025mol/L Ammonium (B1175870) Acetate (5:30:65) google.com | 0.01 M Sodium Acetate (pH 4.6) containing 20% Methanol researchgate.net |

| Flow Rate | 1.0 mL/min mtc-usa.com | 1.0 mL/min japsonline.com | 1.0 mL/min google.com | 2.0 mL/min researchgate.net |

| Detection | UV @ 223 nm mtc-usa.com | UV @ 280 nm japsonline.com | UV @ 280 nm google.com | Fluorometric (Excitation: 220 nm) researchgate.net |

| Temperature | Not Specified | 35°C japsonline.com | 25°C google.com | Ambient researchgate.net |

This table presents a summary of various HPLC conditions used for the analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and separation of tryptamine and its derivatives. japsonline.com For GC analysis, tryptamines, which are relatively non-volatile, often require derivatization to increase their volatility and thermal stability. researchgate.netnih.gov Common derivatizing agents include those that form trimethylsilyl (TMS) or pentafluoropropionic (PFP) derivatives. researchgate.netnih.gov For instance, tryptamine can be measured as its diheptafluorobutyryl derivative, which enhances its detection sensitivity using negative chemical ionization (NCI) mass spectrometry. nih.gov

The separation is typically performed on capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS or DB-5MS). japsonline.comjapsonline.comfree.fr These columns provide good resolution for a range of tryptamine analogues. The carrier gas is usually helium. japsonline.com A temperature-programmed oven is employed to facilitate the elution of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a minute, and then ramp up to a high temperature (e.g., 310°C) to ensure all analytes are eluted from the column. japsonline.comjapsonline.com

The mass spectrometer serves as a highly specific detector. In electron ionization (EI) mode, the tryptamine molecule fragments in a characteristic pattern, which can be used for definitive identification by comparing the resulting mass spectrum to a library. mdpi.com The molecular ion peak and key fragments, such as the one resulting from cleavage of the Cβ-Cα bond of the ethylamine side chain, are crucial for structural confirmation. mdpi.com

| Parameter | Method 1 | Method 2 |

| Column | HP-5MS (30m x 250µm x 0.25µm) japsonline.comjapsonline.com | DB-1ms researchgate.net |

| Derivatization | Not specified (free base extracted) japsonline.com | Trimethylsilyl (TMS) derivative researchgate.net |

| Carrier Gas | Helium japsonline.com | Not Specified |

| Flow Rate | 0.8 mL/min japsonline.com | Not Specified |

| Temperature Program | 1 min at 50°C, then 10°C/min to 310°C, hold for 3 min japsonline.com | Not Specified |

| Detection | Mass Spectrometry (MS) japsonline.comjapsonline.com | Mass Spectrometry (MS) researchgate.net |

This table summarizes typical GC-MS conditions for the analysis of tryptamines.

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of this compound and other alkaloids. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused-silica capillary.

In Capillary Zone Electrophoresis (CZE), a common mode of CE, a background electrolyte (BGE) fills the capillary and conducts the current. The composition of the BGE is crucial for achieving separation. For the analysis of basic compounds like tryptamine, acidic buffers are often used. mdpi.com One study described a rapid CE method for biogenic amines, including tryptamine, using 400 mM malic acid as the BGE. mdpi.com Another CZE method utilized a more complex BGE consisting of 15 mM histidine, 5 mM adipic acid, and other components to separate six biogenic amines. researchgate.net

Detection in CE can be accomplished in various ways. Capacitively coupled contactless conductivity detection (C⁴D) is a universal detection method that measures changes in conductivity as analyte zones pass the detector, making it suitable for underivatized amines. mdpi.comresearchgate.net Alternatively, if higher sensitivity or selectivity is needed, derivatization can be performed. For example, biogenic amines can be derivatized with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ) to allow for UV detection with better performance. sci-hub.se CE can also be coupled with mass spectrometry (CE-MS), which provides structural information for unequivocal peak identification. nih.gov

| Parameter | Method 1 | Method 2 |

| Technique | Capillary Electrophoresis (CE) mdpi.com | Capillary Zone Electrophoresis (CZE) researchgate.net |

| Capillary | Bare fused-silica (95 cm x 50 µm i.d.) mdpi.com | Not Specified |

| Background Electrolyte (BGE) | 400 mM Malic Acid mdpi.com | 15 mM Histidine + 5 mM Adipic Acid + 1.5 mM Sulfuric Acid + 0.1 mM EDTA + 0.1% HEC + 50% Methanol researchgate.net |

| Separation Voltage | 25 kV mdpi.com | Not Specified |

| Injection | Hydrodynamic (50 mbar for 5 s) mdpi.com | Not Specified |

| Detection | Capacitively Coupled Contactless Conductivity Detection (C⁴D) mdpi.com | Conductometric Detection researchgate.net |

This table outlines different Capillary Electrophoresis conditions used for tryptamine analysis.

Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) for Biological Matrices

For the detection and quantification of this compound in complex biological matrices such as blood and urine, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level analysis in forensic and clinical research. tandfonline.comnih.gov

Sample preparation is a critical first step to remove interferences from the biological matrix. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). tandfonline.comnih.gov

The chromatographic separation is typically performed on a reversed-phase column, such as a C8 or a polar-modified RP column. tandfonline.comresearchgate.net A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate (B1220265) with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly used to resolve the analyte from endogenous matrix components. tandfonline.comnih.gov

Detection is achieved using a tandem mass spectrometer, most often with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of tryptamine is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This precursor-to-product ion transition is unique to the target analyte, minimizing the chance of false positives. For tryptamine, an example of a monitored transition would be m/z 161 → 144.

| Parameter | Method 1 (Blood/Urine) | Method 2 (Serum) |

| Matrix | Whole Blood, Urine tandfonline.com | Serum nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) tandfonline.com | Protein Precipitation (with acetonitrile) nih.gov |

| LC Column | Synergi Polar-RP tandfonline.com | Not specified, but used for 5-MeO-DMT, a related tryptamine nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI) |

| MS Mode | Multiple Reaction Monitoring (MRM) tandfonline.com | Multiple Reaction Monitoring (MRM) nih.gov |

| Analyte Transition (example) | Not specified for tryptamine, but used for other tryptamines | m/z 219.2→174.2 (for 5-MeO-DMT) nih.gov |

This table provides an overview of LC-MS/MS methods for tryptamine-related compounds in biological fluids.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies for Radical Identification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons, such as free radicals. ethernet.edu.et When a compound like tryptamine undergoes a one-electron oxidation, it can form a radical cation. ESR spectroscopy can detect this paramagnetic species and provide detailed information about its electronic structure.

In research studies, the tryptamine radical cation has been generated in an acidic aqueous environment using a fast-flow system, where a solution of tryptamine is rapidly mixed with an oxidizing agent like cerium(IV). nih.govnih.govhsc.edu The resulting ESR spectrum is characterized by hyperfine splittings, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N). The pattern and magnitude of these splittings, known as hyperfine coupling constants (HFCs), are a unique fingerprint of the radical. nih.gov

Analysis of the ESR spectrum for the tryptamine radical cation revealed hyperfine couplings from the protons on the indole ring and the β-methylene protons of the side chain. nih.gov Computer simulations of the experimental spectrum are used to determine the precise values of the HFCs. These experimental values can then be compared with computational models to understand the spin density distribution across the molecule. nih.govacs.org

Electron Nuclear Double Resonance (ENDOR) is a related, more advanced technique that combines EPR and nuclear magnetic resonance (NMR). d-nb.info ENDOR can be used to measure very small hyperfine interactions with greater resolution than conventional ESR, providing a more detailed picture of the radical's environment and structure. d-nb.inforesearcher.life While detailed ENDOR studies specifically on this compound are less common in the literature, the technique has been instrumental in studying related indole radicals, such as the tryptophan radical in proteins. researchgate.net These studies on related compounds provide a valuable framework for interpreting the magnetic resonance properties of tryptamine radicals. nih.govresearchgate.net

| Technique | Application to Tryptamine Research | Findings |

| Electron Spin Resonance (ESR) | Detection and characterization of the tryptamine radical cation. nih.govacs.org | The radical cation was successfully generated and detected. Hyperfine coupling constants for various protons in the structure were determined through spectral simulation. nih.gov |

| Electron Nuclear Double Resonance (ENDOR) | Provides higher resolution of hyperfine couplings than ESR. d-nb.info | Used to study related indole radicals, providing a basis for understanding tryptamine radical structure. researchgate.net |

This table summarizes the application of ESR and ENDOR in the study of tryptamine radicals.

Preclinical Research Paradigms and Behavioral Phenotyping

In Vivo Behavioral Models in Rodents

Behavioral models in rodents are essential for phenotyping the effects of tryptamine (B22526) hydrochloride, providing insights into its hallucinogenic properties, impact on general activity, and potential for abuse.

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the hallucinogenic potential of a substance. nih.govwikipedia.org This rapid, side-to-side head movement is primarily mediated by the activation of 5-HT₂ₐ receptors. nih.govwikipedia.org

In a study investigating novel synthetic tryptamine analogs, including Pyrrolidino tryptamine hydrochloride (PYT HCl), Piperidino this compound (PIT HCl), N,N-dibutyl this compound (DBT HCl), and 2-Methyl this compound (2-MT HCl), all compounds were found to elicit HTR in mice. nih.govbiomolther.orgnih.gov Furthermore, pretreatment with ketanserin, a 5-HT₂ₐ receptor antagonist, blocked the HTR induced by these compounds, confirming the involvement of this receptor. nih.govbiomolther.orgnih.gov These findings suggest that these this compound derivatives possess hallucinogenic properties mediated through 5-HT₂ₐ stimulation. nih.govnih.govresearchgate.net

| Compound | Effect on HTR | Mediating Receptor | Reference |

|---|---|---|---|

| PYT HCl | Elicited HTR | 5-HT₂ₐ | nih.govbiomolther.orgresearchgate.net |

| PIT HCl | Elicited HTR | 5-HT₂ₐ | nih.govbiomolther.orgresearchgate.net |

| DBT HCl | Elicited HTR | 5-HT₂ₐ | nih.govbiomolther.orgresearchgate.net |

| 2-MT HCl | Elicited HTR | 5-HT₂ₐ | nih.govbiomolther.orgresearchgate.net |

The open field test (OFT) is a standard paradigm to assess general locomotor activity and exploratory behavior in rodents. nih.govresearchgate.net When evaluating tryptamine compounds, the OFT can reveal sedative or stimulant effects.

In the study of four novel tryptamine analogs, the OFT was used to measure changes in locomotor activity. nih.govbiomolther.org The results showed that PYT HCl and PIT HCl dose-dependently decreased the distance moved by the mice. nih.gov This reduction in locomotor activity is hypothesized to be linked to the stimulation of 5-HT₁ₐ receptors, as supported by the finding that these compounds also elevated 5-HTR1a mRNA levels in the prefrontal cortex. nih.gov

| Compound | Effect on Locomotor Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| PYT HCl | Dose-dependent decrease | 5-HT₁ₐ receptor stimulation | nih.gov |

| PIT HCl | Dose-dependent decrease | 5-HT₁ₐ receptor stimulation | nih.gov |

| DBT HCl | No significant alteration | Not specified | nih.gov |

| 2-MT HCl | No significant alteration | Not specified | nih.gov |

The conditioned place preference (CPP) and self-administration (SA) paradigms are the gold standards for assessing the rewarding and reinforcing properties of a drug, and thus its potential for abuse. nih.govfrontiersin.orgfrontiersin.org The CPP model measures the association an animal forms between a specific environment and the effects of a drug, while the SA model measures the motivation of an animal to actively work to receive a drug infusion. frontiersin.orgfrontiersin.org